molecular formula C16H14Cl2O3 B1348953 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 568556-77-4

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B1348953
CAS No.: 568556-77-4
M. Wt: 325.2 g/mol
InChI Key: YYKGJSYGQDBZLW-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14Cl2O3 It is a benzaldehyde derivative that contains dichlorobenzyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction between 4-hydroxy-3-ethoxybenzaldehyde and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid.

    Reduction: 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylamine.

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is not fully understood. it is believed to involve the inhibition of various enzymes and signaling pathways. For example, similar compounds have been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both dichlorobenzyl and ethoxy groups, which can influence its reactivity and potential applications. The specific substitution pattern may also affect its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKGJSYGQDBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352782
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568556-77-4
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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